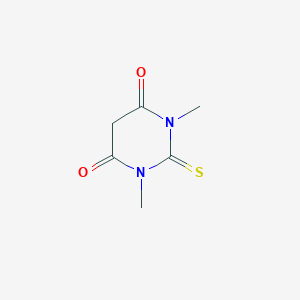

1,3-Dimethyl-2-thiobarbituric acid

描述

Contextualization within Thiobarbituric Acid Chemistry

Thiobarbituric acid is an organic heterocycle, structurally related to barbituric acid, with a sulfur atom replacing one of the carbonyl oxygen atoms. wikipedia.org Its most well-known application is in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method for measuring malondialdehyde (MDA), a marker of oxidative stress and lipid peroxidation in biological samples. semanticscholar.orgresearchgate.net In this reaction, two molecules of thiobarbituric acid react with one molecule of MDA under acidic conditions and heat to produce a red-pink chromophore that can be quantified spectrophotometrically. researchgate.net

1,3-Dimethyl-2-thiobarbituric acid belongs to this family of compounds, sharing the core pyrimidine (B1678525) ring structure with a thiocarbonyl group. Its formal IUPAC name is 1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione. nih.gov Unlike the parent thiobarbituric acid, the nitrogen atoms of the ring are substituted with methyl groups. This structural modification prevents the nitrogen atoms from participating in certain reactions in the same way as the unsubstituted compound but opens up different avenues for its chemical utility. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂S nih.gov |

| Molecular Weight | 172.21 g/mol nih.gov |

| IUPAC Name | 1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione nih.gov |

| Melting Point | 183°C |

| Boiling Point | 238°C |

| Density | 1.40 g/cm³ |

| CAS Number | 3158-63-2 nih.gov |

Significance of N,N'-Dialkylation in Thiobarbiturate Frameworks

The introduction of alkyl groups, such as methyl or ethyl groups, at the N1 and N3 positions of the thiobarbiturate ring has a profound impact on the molecule's properties and reactivity. This N,N'-dialkylation is a key structural modification that distinguishes compounds like this compound and its close relative, 1,3-diethyl-2-thiobarbituric acid, from the parent molecule.

One major effect of N,N'-dialkylation is the enhancement of the electron-withdrawing capacity of the thiobarbiturate core. This increased electrophilicity makes the central methylene (B1212753) group (at C5) more acidic and thus more reactive as a nucleophile in condensation reactions. This property is extensively exploited in Knoevenagel condensations, where the dialkylated thiobarbituric acid reacts with aldehydes and other carbonyl compounds. rsc.org For instance, the reaction of 1,3-diethyl-2-thiobarbituric acid with various aldehydes is a well-established method for synthesizing a range of derivative compounds. rsc.org Depending on the reaction conditions and the nature of the aldehyde, these reactions can yield either the direct Knoevenagel condensation product or a Michael adduct, where a second molecule of the thiobarbiturate adds to the initial product. rsc.org

Furthermore, N,N'-dialkylation improves the solubility of the compound in organic solvents, which is advantageous for its use in synthesis. mdpi.com The resulting derivatives, often featuring a "push-pull" electronic structure, are of significant interest in materials science. mdpi.com In these molecules, the dialkylthiobarbiturate moiety acts as a potent electron acceptor, which, when connected to an electron-donating group through a conjugated system, can lead to materials with significant nonlinear optical (NLO) properties and interesting solvatochromic behavior. mdpi.com

Historical Development and Emerging Research Trajectories

The chemistry of barbiturates and their thio-analogs has been established for over a century. The synthesis of 1,3-dimethylbarbituric acid, the oxygen analog of the title compound, can be achieved through the reaction of 1,3-dimethylurea (B165225) with malonic acid in the presence of acetic anhydride. prepchem.com A similar condensation strategy, reacting N,N'-disubstituted thioureas with malonic acid derivatives, is a common route to N,N'-dialkylthiobarbituric acids.

Historically, much of the focus on thiobarbituric acid itself was related to its use in the TBARS assay. semanticscholar.org However, research on its N,N'-dialkylated derivatives has carved out distinct trajectories. A significant area of research involves using these compounds as versatile building blocks in organic synthesis. For example, this compound and its diethyl counterpart are used as starting materials to create a wide array of heterocyclic derivatives. researchgate.netnih.gov

Emerging research trajectories are increasingly focused on leveraging the unique electronic properties of these molecules:

Materials Science : A prominent research direction is the synthesis of push-pull chromophores for applications in nonlinear optics. mdpi.com Researchers have developed one-pot syntheses to create complex butadiene dyes from 1,3-diethyl-2-thiobarbituric acid and propargylic alcohols, demonstrating the compound's utility in creating advanced materials. mdpi.com

Medicinal Chemistry : There is growing interest in derivatives of this compound as potential therapeutic agents. Studies have shown that derivatives can act as α-glucosidase inhibitors and possess anti-glycation activity. nih.gov Other research has explored derivatives as potent anti-urease agents, with some synthesized compounds showing higher efficacy than the standard inhibitor, thiourea (B124793). researchgate.net

Catalysis and Reaction Development : The compound is also used as a reagent in the development of new synthetic methodologies. For instance, it has been used in electrochemical oxidation reactions to yield complex benzofuro[2,3-d]pyrimidine derivatives. sigmaaldrich.com Multi-component reactions involving 1,3-dimethylbarbituric or thiobarbituric acids, arylglyoxals, and thioureas have been developed to synthesize various thiazole (B1198619) derivatives, showcasing the compound's role in combinatorial chemistry. researchgate.net

These research paths highlight the evolution of this compound from a simple derivative to a key player in the development of functional molecules and materials.

Structure

3D Structure

属性

分子式 |

C6H8N2O2S |

|---|---|

分子量 |

172.21 g/mol |

IUPAC 名称 |

1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C6H8N2O2S/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 |

InChI 键 |

NWWZLDXOHWTTKD-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=O)CC(=O)N(C1=S)C |

产品来源 |

United States |

Synthetic Methodologies and Pathway Elucidation for 1,3 Dimethyl 2 Thiobarbituric Acid and Its Derivatives

Classical and Advanced Synthetic Approaches to the Core Scaffold

The formation of the 1,3-dimethyl-2-thiobarbiturc acid ring system is primarily achieved through condensation reactions that bring together a thiourea (B124793) component with a malonic acid derivative. Over time, these methods have been refined to improve yields, simplify procedures, and expand the scope of accessible derivatives.

Reaction of Thiourea with Diethyl Malonate Precursors

The classical and most fundamental approach to synthesizing the 2-thiobarbituric acid core involves the condensation of a thiourea with a diethyl malonate derivative. nih.govchemicalbook.comgoogle.com Specifically for 1,3-dimethyl-2-thiobarbituric acid, 1,3-dimethylthiourea is reacted with diethyl malonate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in ethanol (B145695), and requires refluxing for several hours to drive the condensation to completion. nih.govchemicalbook.com

The general mechanism involves the deprotonation of diethyl malonate by the base to form a reactive enolate. This enolate then undergoes nucleophilic attack on one of the carbonyl groups of the thiourea, followed by an intramolecular cyclization and elimination of ethanol to form the heterocyclic ring. The use of different substituted diethyl malonates allows for the introduction of various substituents at the C5 position of the resulting thiobarbituric acid. google.com While this method is robust, yields can be variable depending on the specific reactants and conditions used. google.com

| Reactants | Base/Solvent | Conditions | Product | Yield |

| 1,3-Dimethylthiourea, Diethyl malonate | Sodium Ethoxide/Ethanol | Reflux | This compound | Varies |

| Substituted Thioureas, Diethyl malonate | Sodium Ethoxide/Ethanol | Reflux | N1- and/or N3-substituted 2-thiobarbituric acids | Varies nih.gov |

Multicomponent Reaction Strategies

To enhance synthetic efficiency, multicomponent reactions (MCRs) have been developed for the synthesis of complex thiobarbituric acid derivatives. These reactions combine three or more starting materials in a single reaction vessel to form the final product, incorporating structural diversity in a single step.

One notable example involves the catalyst-free reaction of an arylglyoxal, barbituric acid (or a derivative like 1,3-dimethylbarbituric acid), and an aryl thioamide. rsc.org This can be performed using liquid-assisted grinding (LAG) with a few drops of water, yielding diphenyl-1,3-thiazole-barbituric acid hybrids within a short reaction time. rsc.org Another approach involves a sequential one-pot process where aryl nitriles and ammonium (B1175870) sulfide (B99878) generate a thioamide in situ, which then reacts with arylglyoxal and barbituric acid in water. rsc.org These MCRs offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

One-Pot Synthetic Procedures

One-pot syntheses streamline the preparation of this compound derivatives by performing multiple reaction steps in the same flask without isolating intermediates. This approach is particularly valuable for creating derivatives functionalized at the C5 position.

For instance, push-pull butadienes have been synthesized in a one-pot process starting from 1,3-diethyl-2-thiobarbituric acid and propargylic alcohols. mdpi.com This reaction, often facilitated by microwave irradiation and an indium(III) chloride catalyst in water, proceeds through an initial Meyer-Schuster rearrangement of the alkynol to an enal, which then undergoes a Knoevenagel condensation with the thiobarbituric acid. mdpi.com Similarly, various 1,3-dimethylbarbituric acid derivatives have been synthesized through a four-step one-pot process. researchgate.net These procedures highlight the efficiency and versatility of one-pot methodologies in generating complex molecular architectures from simple precursors.

Regioselective Derivatization Strategies at C5 Position

The C5 position of this compound is an active methylene (B1212753) site, making it highly susceptible to electrophilic substitution. This reactivity is extensively exploited for the synthesis of a wide range of derivatives with diverse properties.

Acylation Reactions (e.g., Monoacylation with ω-Chloroalkanoyl Chlorides)

The active methylene group at the C5 position can be readily acylated. For example, monoacylation with ω-chloroalkanoyl chlorides introduces a reactive handle that can be used for further synthetic transformations. This type of reaction allows for the extension of the side chain at the C5 position, which can be crucial for modulating the biological activity or physical properties of the molecule.

Knoevenagel Condensation with Aldehydes and Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a powerful and widely used method for functionalizing the C5 position of this compound. rsc.orgsci-hub.seresearchgate.net This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like pyridine (B92270) or an amine, to form a 5-ylidene derivative. nih.govrsc.org

The reaction of 1,3-diethyl-2-thiobarbituric acid with various aromatic aldehydes has been studied extensively. rsc.org Depending on the reaction conditions and the nature of the aldehyde, either the direct Knoevenagel condensation product or a subsequent Michael adduct can be formed. rsc.org For example, reaction with 4-(dimethylamino)benzaldehyde (B131446) can yield the corresponding benzylidene derivative, while other aldehydes might lead to the formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes. rsc.org This condensation is a key step in the synthesis of various functional dyes and materials. mdpi.com The reaction can be carried out under various conditions, including in ethanol at room temperature or with acid catalysis. rsc.orgsci-hub.seresearchgate.net

| 1,3-Dialkyl-2-thiobarbituric acid | Aldehyde | Catalyst/Solvent | Product |

| 1,3-Diethyl-2-thiobarbituric acid | 4-(Dimethylamino)benzaldehyde | Ethanol | 1,3-Diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid rsc.org |

| 1,3-Diethyl-2-thiobarbituric acid | Cinnamaldehyde | Ethanol | Knoevenagel product rsc.org |

| 1,3-Diethyl-2-thiobarbituric acid | Various aromatic aldehydes | Ethanol | Arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane Michael adducts rsc.org |

| Thiobarbituric acid | Aromatic aldehydes | Acetic acid/Ethanol | Benzylidene thiobarbituric acid derivatives sci-hub.seresearchgate.net |

Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, has been effectively utilized in the functionalization of this compound. This nucleophilic addition reaction typically involves the reaction of a Michael donor, in this case, this compound, with a Michael acceptor, such as an α,β-unsaturated carbonyl compound.

One prominent application of this methodology is the reaction with chalcones and their analogs. researchgate.netcore.ac.uklew.ro For instance, the addition of thiobarbituric acid to 1,3-diphenyl-propenone in the presence of triethylamine (B128534) yields the corresponding Michael adduct. researchgate.netcore.ac.uk This reaction underscores the utility of basic catalysts in promoting the addition. Further studies have explored the reaction of 1,3-diethyl-2-thiobarbituric acid with various arylaldehydes, leading to the formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane Michael adducts. rsc.org The electronic nature of the substituents on the arylaldehyde was found to significantly influence the reaction outcome. rsc.org

A greener and more efficient approach to the Michael addition involves the use of aqueous diethylamine (B46881) as the reaction medium for the reaction of barbituric acids with nitroalkenes. nih.govnih.gov This method offers high yields, versatility, and shorter reaction times. For example, the reaction of 1,3-dimethylbarbituric acid with (E)-(2-nitrovinyl)benzene in an aqueous diethylamine medium produces 1,3-dimethyl-5-(2-nitro-1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione in a 99% yield. nih.gov

Furthermore, two consecutive Michael additions of 1,3-dimethylbarbituric acid to 2,6-diarylidenecyclohexanone have been reported, leading to the synthesis of a novel class of meso compounds. researchgate.net This demonstrates the potential for creating complex structures through sequential Michael additions. The reaction mechanism involves the initial nucleophilic attack of the 1,3-dimethylbarbituric acid at the β-position of the α,β-unsaturated ketone. researchgate.net

The following table summarizes representative examples of Michael addition reactions involving this compound and its derivatives.

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Product | Yield (%) |

| Thiobarbituric acid | 1,3-Diphenyl-propenone | Triethylamine | 5-(1,3-Diphenyl-3-oxopropyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | - |

| 1,3-Dimethylbarbituric acid | (E)-(2-Nitrovinyl)benzene | Aqueous Diethylamine | 1,3-Dimethyl-5-(2-nitro-1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 99 |

| 1,3-Dimethylbarbituric acid | (E)-2-(2-Nitrovinyl)thiophene | Aqueous Diethylamine | 1,3-Dimethyl-5-(2-nitro-1-(thiophen-2-yl)ethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 95 |

| 1,3-Dimethylbarbituric acid | 2,6-Dibenzylidenecyclohexanone | - | 5,5'-((2-Oxocyclohexane-1,3-diyl)bis(phenylmethylene))bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) | Good |

Functionalization via Nucleophilic Displacement

Nucleophilic displacement reactions provide a versatile pathway for the functionalization of the this compound scaffold. These reactions involve the substitution of a leaving group on a derivative of the parent acid with a nucleophile.

A notable example is the nucleophilic displacement of a chlorine atom in a 5-chloroacetyl-barbiturate, which can be achieved in a one-pot procedure. researchgate.net This allows for the introduction of various functional groups at the C5 position. In a related transformation, the reaction of 5-(chlorobutanoyl)barbituric acid requires an intramolecular cyclization in the presence of a non-nucleophilic base, followed by treatment with a nucleophile to achieve the desired functionalization. researchgate.net

The pyridinium (B92312) adduct of 1,3-dimethyl-5-methylenebarbituric acid has also been shown to undergo nucleophilic substitution with a variety of nucleophiles, including cyanide, barbiturate (B1230296), and sulfide anions. researchgate.net This highlights the reactivity of the exocyclic methylene group and its potential for introducing diverse functionalities.

Derivatization at Nitrogen Atoms (N1/N3) and Beyond

Synthesis of Substituted N-Alkyl Derivatives

The nitrogen atoms of the thiobarbituric acid ring can be readily alkylated to produce a variety of N-substituted derivatives. A general method for the synthesis of N1-monosubstituted and N1,N3-disubstituted thiobarbituric acid derivatives involves the condensation of appropriately substituted thioureas with diethyl malonate in the presence of sodium ethoxide. nih.gov This allows for the introduction of various alkyl and aryl groups at the N1 and N3 positions, including methyl, ethyl, allyl, and phenyl groups. nih.gov

A catalyst- and additive-free method for the C(sp3)–H functionalization of (thio)barbituric acids has also been developed, leading to C-5 dehydrogenative aza-coupling under ambient conditions. nih.gov This one-pot, three-component reaction between (thio)barbituric acids, primary aromatic amines, and tert-butyl nitrite (B80452) provides a green and efficient route to a new series of barbituric/2-thiobarbituric acid hydrazones. nih.gov

Integration into Complex Polyheterocyclic Systems

Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives

This compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. A notable example is the synthesis of pyrano[2,3-d:6,5-d']dipyrimidine derivatives. nih.gov These compounds can be synthesized through a one-pot, three-component condensation reaction of thiobarbituric acid, malononitrile, and an appropriate aldehyde, often facilitated by a catalyst. scilit.com Another approach involves the reaction of 6-aminouracil (B15529) with arylidenemalononitrile or ethyl arylidenecyanoacetate. researchgate.net These multicomponent reactions offer an efficient pathway to construct these fused heterocyclic systems. nih.govorgchemres.org

Pyrazole-Thiobarbituric Acid Hybrid Architectures

The fusion of pyrazole (B372694) and thiobarbituric acid moieties has yielded hybrid molecules of significant interest. A prominent synthetic route involves a one-pot, three-component reaction, which is valued for its efficiency and adherence to the principles of green chemistry.

One-pot reactions have been developed to synthesize various pyrazole-thiobarbituric acid derivatives. mdpi.comnih.gov For instance, a cascade Aldol-Michael addition reaction can be employed. This method involves the reaction of an aldehyde, a pyrazole derivative such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and a thiobarbituric acid derivative. mdpi.comnih.gov While many examples utilize N,N-diethyl thiobarbituric acid, the underlying methodology is applicable to other N-substituted analogs like this compound. The reaction is often mediated by a base like aqueous diethylamine (NHEt₂) and proceeds under mild conditions in water, resulting in high yields. mdpi.comnih.gov

Another approach is the Knoevenagel condensation. This involves reacting pyrazole-4-carbaldehydes with thiobarbituric acid. researchgate.net The initial pyrazole-4-carbaldehydes are typically synthesized from phenyl hydrazones through the Vilsmeier-Haack reaction. researchgate.net The subsequent condensation provides 5-ylidene derivatives, which are key intermediates. researchgate.net

Table 1: Synthesis of Pyrazole-Thiobarbituric Acid Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Solvent | Key Reaction Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Aldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1,3-Diethyl-2-thiobarbituric acid | Aqueous NHEt₂ | Water | Cascade Aldol-Michael Addition | 63-88% | mdpi.com |

| Pyrazole-4-carbaldehydes | Thiobarbituric acid | - | - | - | Knoevenagel Condensation | Reasonable | researchgate.net |

Spiro-Heterocyclic Systems

Spiro-heterocyclic compounds, characterized by two rings sharing a single atom, represent a unique class of molecules. The synthesis of spiro systems incorporating the this compound scaffold can be achieved through multicomponent reactions, often initiated by a Michael addition.

A notable method is the Michael-initiated ring closure (MIRC) transformation. For example, 1,3-dimethylbarbituric acid (a close analog of the thio-derivative) reacts with 4-benzylidene-3-phenylisoxazol-5(4H)-one in the presence of N-bromosuccinimide and sodium acetate. mdpi.com This reaction proceeds via a Michael addition, followed by halogenation and an intramolecular O-attack to form the spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] system. mdpi.com A similar one-pot reaction involves reacting this compound with aldehydes and cyanogen (B1215507) bromide in the presence of triethylamine to afford spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine] sulfur analogues. nih.gov

Another sophisticated approach involves a four-component reaction catalyzed by copper sulfate (B86663) (CuSO₄). This method synthesizes functionalized spiro[carbazole-3,5′-pyrimidines] by reacting indole-2-acetate, an aromatic aldehyde, and 1,3-dimethylbarbituric acid. rsc.org The reaction proceeds through the in-situ generation of an indole-2,3-quinodimethane, which then undergoes a Diels-Alder reaction with a dienophile also generated in situ from the reaction between the aldehyde and the barbiturate. rsc.org

Table 2: Synthesis of Spiro-Heterocyclic Systems

| Reactants | Reagents/Catalyst | Solvent | Resulting System | Key Reaction Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethylbarbituric acid, 4-Benzylidene-3-phenylisoxazol-5(4H)-one | N-Bromosuccinimide, Sodium Acetate | Ethanol | Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] | Michael-Initiated Ring Closure (MIRC) | mdpi.com |

| Thiobarbituric acid, Aldehydes, Cyanogen Bromide | Triethylamine | - | Spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine] analogues | One-pot condensation | nih.gov |

| Indole-2-acetate, Aromatic Aldehyde, 1,3-Dimethylbarbituric acid | CuSO₄ | - | Spiro[carbazole-3,5′-pyrimidines] | Four-component Diels-Alder | rsc.org |

Hydroxamic Acid Derivatives

Hydroxamic acids are a class of compounds characterized by the R-CO-NH-OH functional group. Their synthesis from esters, acyl chlorides, or carboxylic acids is well-established, often involving reaction with hydroxylamine (B1172632) or its protected forms. nih.govresearchgate.net While direct synthesis from a thiobarbiturate core is less commonly documented, the general principles can be applied to precursors containing a suitable carboxylic acid or ester functionality, which could be appended to the this compound scaffold.

The synthesis typically involves the coupling of a carboxylic acid with hydroxylamine or a protected version like O-benzylhydroxylamine. researchgate.net Common coupling agents include EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole). nih.gov Another method is the direct reaction of an ester with hydroxylamine, sometimes catalyzed by potassium cyanide, which can also be facilitated by microwave irradiation. nih.gov Although specific examples starting directly from this compound are scarce in the reviewed literature, derivatization of the core structure to introduce a carboxylic acid or ester at the C5 position would be the logical first step to enable the subsequent formation of the hydroxamic acid moiety. science.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound and its derivatives has benefited significantly from the application of green chemistry principles, including the use of novel catalysts, alternative reaction media, and energy-efficient protocols.

Catalyst-Mediated Reactions (e.g., Lewis Acid Catalysis, InCl₃)

Lewis acid catalysis offers an efficient pathway for various organic transformations by activating substrates. Indium(III) chloride (InCl₃) has emerged as a mild and convenient Lewis acid catalyst for reactions involving sulfur-containing compounds. nih.gov It has been effectively used to catalyze the Michael addition of thiols to chalcones, a reaction that is remarkably solvent-selective and proceeds efficiently in methanol. researchgate.net This methodology is relevant to the Knoevenagel-Michael cascade reactions often used to synthesize substituted thiobarbiturates. While direct InCl₃-catalyzed synthesis of the this compound ring itself is not prominently featured, its use in derivatizing the C5 position is a key application of green catalytic methods. nih.govresearchgate.net Other Lewis acids like iron(III) chloride (FeCl₃) are also studied for their catalytic role in reactions such as carbonyl-olefin metathesis, which showcases the ongoing research into expanding the utility of these catalysts. nih.gov

Solvent-Free and Aqueous Medium Syntheses

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. The synthesis of thiobarbituric acid derivatives has been successfully adapted to solvent-free (neat) conditions and aqueous media.

One-pot condensation reactions of an aldehyde, this compound, and another active methylene compound are frequently performed in water, often with a base catalyst, leading to high yields and simple product isolation. mdpi.comnih.gov Similarly, solvent-free syntheses, often aided by microwave irradiation, provide a powerful alternative. For example, the condensation of diarylidene acetones with thiobarbituric acids can be carried out under microwave irradiation in the absence of any solvent, yielding spiro compounds in excellent yields. buet.ac.bd These methods reduce waste, are often faster, and avoid the environmental impact associated with volatile organic solvents.

Table 3: Green Synthesis Conditions

| Derivative Type | Reaction Condition | Catalyst/Mediator | Advantages | Reference |

|---|---|---|---|---|

| Pyrazole-thiobarbituric acid hybrids | Aqueous Medium | NHEt₂ | High yields, mild conditions, avoids organic solvents | mdpi.com |

| Spiro-thiobarbiturates | Solvent-Free | Microwave Irradiation | Excellent yields, reduced reaction time | buet.ac.bd |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions. This technique provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govscielo.brfoliamedica.bg

The synthesis of various heterocyclic systems derived from thiobarbituric acids has been efficiently achieved using microwave irradiation. buet.ac.bd For instance, the Biginelli condensation to form tetrahydropyrimidine (B8763341) derivatives can be performed under microwave conditions, condensing an aldehyde, N,N'-dimethylurea, and a substituted acetoacetanilide (B1666496) in minutes rather than hours. foliamedica.bg Similarly, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been developed using a green and efficient microwave-activated method. nih.gov These protocols highlight the capacity of microwave assistance to facilitate complex multicomponent reactions in a more sustainable and time-efficient manner. buet.ac.bdnih.gov

Reaction Mechanisms and Structure Reactivity Relationships of 1,3 Dimethyl 2 Thiobarbituric Acid

Influence of N-Methyl Substitution on Reactivity and Kinetics

The presence of methyl groups on the nitrogen atoms of 1,3-dimethyl-2-thiobarbituric acid can influence its reactivity and the kinetics of its reactions, primarily through steric hindrance.

In the context of Knoevenagel condensation, a comparison between 1,3-diethyl-2-thiobarbituric acid and this compound reveals that the dimethyl analog exhibits slower reaction kinetics. This difference is attributed in part to the steric hindrance imposed by the methyl groups. While methyl groups are smaller than ethyl groups, their presence still creates a more crowded environment around the reactive sites compared to the unsubstituted thiobarbituric acid.

Table 2: Comparison of Reaction Yields for Knoevenagel Condensation

| Aldehyde Substituent | 1,3-Diethyl-2-thiobarbituric acid Product Yield | This compound Analogue Yield |

| 4-(Dimethylamino)phenyl | 85% | 72% |

| 4-Nitrophenyl | 78% (Michael adduct) | 65% (Michael adduct) |

This steric effect can influence the approach of reactants to the active methylene (B1212753) group and the subsequent steps of the reaction mechanism. It is important to note that solubility effects also play a role in the observed differences in reactivity, with the diethyl derivative showing better solubility in organic solvents.

Structure-Reactivity Relationship Studies

The reactivity and stability of this compound are intricately linked to its molecular structure. The interplay of substituents, intramolecular forces, and tautomeric forms governs its chemical behavior.

Role of Substituents on Reaction Selectivity and Yield

The presence of methyl groups at the N1 and N3 positions of the pyrimidine (B1678525) ring in this compound significantly influences its reactivity compared to the unsubstituted thiobarbituric acid. The N-alkylation eliminates the possibility of amido-imidol tautomerism, which can affect reaction pathways. gatech.edu This structural feature can lead to more predictable and selective reactions at the C5 position.

In reactions such as the Knoevenagel condensation, the nature of the substituents on the reacting partner plays a crucial role in determining the reaction yield. For instance, in the synthesis of push-pull butadienes from the related 1,3-diethyl-2-thiobarbituric acid, the electronic properties of the substituents on the propargylic alcohols used in the reaction affect the yield of the final product. mdpi.com

| Reactant Substituent | Product | Yield (%) |

| 4-methoxyphenyl | 5-(3,3-bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 75 |

| 4-(dimethylamino)phenyl | 5-(3,3-bis(4-(dimethylamino)phenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 65 |

| [1,1'-biphenyl]-4-yl | 5-(3,3-di([1,1'-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 79 |

This table presents data for the related compound 1,3-diethyl-2-thiobarbituric acid to illustrate the influence of substituents on reaction yields in similar systems. mdpi.com

Furthermore, the steric hindrance provided by the N-methyl groups can also direct the approach of reagents, thereby influencing the stereoselectivity of certain reactions. In the case of reactions involving sterically hindered amines with related barbituric acid derivatives, the bulk of the substituents can prevent the reaction from occurring altogether. gatech.edu

Impact of Intramolecular Interactions on Stability and Reactivity

Intramolecular interactions, particularly hydrogen bonds, can have a profound effect on the stability and reactivity of a molecule. While this compound itself lacks the N-H protons necessary for classical intramolecular hydrogen bonding within the pyrimidine ring, its derivatives can exhibit such interactions, which in turn influence their conformation and reactivity.

The stability of different conformers can be governed by the strength of intramolecular hydrogen bonds, which can be influenced by the surrounding solvent and temperature. rsc.org Theoretical studies on similar molecules have shown a direct correlation between the strength of intramolecular hydrogen bonds and the structural stability of the conformer. smu.edu

Tautomerism and its Chemical Implications

This compound, like other 1,3-dicarbonyl compounds, can exist in tautomeric forms, primarily the keto and enol forms. nih.gov Tautomerism is a phenomenon where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the transfer of a proton. chemicalbook.com

The equilibrium between the diketo and keto-enol forms is a critical aspect of the chemical reactivity of this compound. The enol form is often crucial for certain reactions. nih.gov The position of this equilibrium can be influenced by several factors, including the solvent and the nature of any substituents. nih.govmdpi.com

A study on the parent compound, thiobarbituric acid, revealed the presence of both keto and enol tautomers within a single crystal, providing direct evidence for their existence in the solid state. nih.govresearchgate.net The analysis showed differences in the electron density distribution within the heterocyclic rings of the two tautomers. nih.gov

| Tautomeric Form | Key Structural Feature | Stability Factors |

| Diketo Form | Contains two carbonyl (C=O) groups and a thiocarbonyl (C=S) group. | Generally the more stable form for simple ketones. libretexts.org |

| Keto-Enol Form | Contains a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (C=C). | Can be stabilized by conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com |

The chemical implications of this tautomerism are significant. The enol form, with its nucleophilic double bond, can react with electrophiles, a reactivity pattern not available to the diketo form. The acidity of the α-protons at the C5 position is a key factor in the formation of the enolate intermediate, which then leads to the enol form. The interconversion between the keto and enol forms can be catalyzed by either acid or base. chemicalbook.com The ability of this compound to undergo tautomerization is fundamental to its utility in various chemical syntheses.

Computational and Theoretical Investigations of 1,3 Dimethyl 2 Thiobarbituric Acid

Molecular and Electronic Structure Analyses

The molecular and electronic characteristics of 1,3-dimethyl-2-thiobarbituric acid have been elucidated through various computational methods, offering a detailed picture of its geometry and electronic distribution.

Quantum Chemical Calculations (e.g., DFT, G3, G4 levels)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in studying the structural and electronic properties of thiobarbituric acid derivatives. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies applied to closely related compounds offer valuable insights. For instance, theoretical calculations at the G3 and G4 levels of theory have been successfully used to determine the enthalpies of formation for compounds like 2-thiobarbituric acid and 1,3-diethyl-2-thiobarbituric acid, showing excellent agreement with experimental values. researchgate.netnih.gov These high-level computational methods are crucial for obtaining accurate thermochemical data.

Furthermore, studies on related barbituric acid derivatives have utilized DFT to investigate their chemical reactivity and structural stability. nih.gov For example, the gas-phase acidities of 5,5-dialkyl barbituric acids have been rationalized with the support of G3 and G4 composite methods. nih.gov Such computational approaches are also employed to explore the electronic properties, including the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity.

Molecular Geometry Optimization

The optimization of the molecular geometry is a fundamental step in computational studies, providing the most stable three-dimensional arrangement of the atoms in a molecule. For derivatives of thiobarbituric acid, this process is typically performed using DFT methods. While a specific data table for the optimized geometry of this compound is not available in the provided search results, studies on related compounds, such as derivatives of 1,3-diethyl-2-thiobarbituric acid, have demonstrated the reliability of DFT calculations in predicting molecular structures that are in good agreement with experimental X-ray crystallographic data. rsc.org The planarity and bond characteristics derived from these optimized geometries are essential for understanding the molecule's conjugation and potential for intermolecular interactions.

Thermochemical Studies

The thermochemical properties of this compound, including its enthalpies of formation and sublimation, as well as its heat capacity, are critical for understanding its stability and phase behavior.

Enthalpies of Formation (Gas Phase and Crystalline State)

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For related compounds, these values have been determined both experimentally and computationally.

For instance, the experimental standard molar enthalpy of formation in the crystalline state (cr) at 298.15 K for 2-thiobarbituric acid was determined to be -(396.8 ± 0.9) kJ·mol⁻¹. nih.gov Combining this with its enthalpy of sublimation, the gas-phase (g) enthalpy of formation was derived as -(278.5 ± 2.4) kJ·mol⁻¹. nih.gov Theoretical calculations at the G3 and G4 levels for 2-thiobarbituric acid yielded gas-phase enthalpies of formation that were in very good agreement with the experimental value. nih.gov

Similarly, for 1,3-dimethylbarbituric acid, the oxygen analog of the target compound, the experimental standard molar enthalpy of formation in the crystalline state is -639.6 ± 1.9 kJ·mol⁻¹, leading to a gas-phase value of -547.3 ± 2.0 kJ·mol⁻¹. nih.gov For 1,3-diethyl-2-thiobarbituric acid, the gas-phase enthalpy of formation at 298.15 K was experimentally determined to be -(343.8 ± 2.2) kJ·mol⁻¹. researchgate.net

While direct experimental or calculated values for this compound are not present in the search results, the data for these analogous compounds provide a valuable basis for estimation and comparison.

Table 1: Enthalpies of Formation for Thiobarbituric Acid and Related Compounds at 298.15 K

| Compound | State | Experimental ΔfH°m (kJ·mol⁻¹) |

| 2-Thiobarbituric Acid | Crystalline | -396.8 ± 0.9 nih.gov |

| 2-Thiobarbituric Acid | Gas | -278.5 ± 2.4 nih.gov |

| 1,3-Dimethylbarbituric Acid | Crystalline | -639.6 ± 1.9 nih.gov |

| 1,3-Dimethylbarbituric Acid | Gas | -547.3 ± 2.0 nih.gov |

| 1,3-Diethyl-2-thiobarbituric Acid | Gas | -343.8 ± 2.2 researchgate.net |

Enthalpies of Sublimation

The enthalpy of sublimation (ΔsubH°m) is the energy required to change a substance from a solid to a gas. This property has been experimentally determined for related compounds using techniques such as the transpiration method.

The enthalpy of sublimation at 298.15 K for 2-thiobarbituric acid was derived as (118.3 ± 2.2) kJ·mol⁻¹. nih.gov For 1,3-dimethylbarbituric acid, the enthalpy of sublimation was determined to be 92.3 ± 0.6 kJ·mol⁻¹. nih.gov

Table 2: Enthalpies of Sublimation for Thiobarbituric Acid and a Related Compound at 298.15 K

| Compound | Experimental ΔsubH°m (kJ·mol⁻¹) |

| 2-Thiobarbituric Acid | 118.3 ± 2.2 nih.gov |

| 1,3-Dimethylbarbituric Acid | 92.3 ± 0.6 nih.gov |

Heat Capacity Measurements and Estimations

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by a certain amount. A study on 2-thiobarbituric acids reported the measurement of the heat capacity of 1,3-diethyl-2-thiobarbituric acid over a temperature range of 268 K to 365 K. researchgate.net The same study also measured the heat capacity of 2-thiobarbituric acid from 268 K to 430 K. researchgate.net While specific values for this compound are not provided, group additivity methods can be used for estimation. researchgate.net

Simulation of Solute-Solvent Interactions

Computational studies are crucial for understanding how this compound and related compounds behave in a solvent, such as water. These simulations provide insights into the intermolecular forces that govern their solubility and stability in aqueous environments.

The stabilization of molecules like this compound in water is partly due to solvation through solute-solvent interactions, including hydrogen bonding. rltsc.edu.in Quantum chemical calculations performed on related structures, such as barbituric acid and thiobarbituric acid, show that the energy of these molecules decreases significantly when transferred from the gas phase to water, indicating stabilization. rltsc.edu.in This stabilization is attributed to interactions between the solute and water molecules. rltsc.edu.in

In the case of this compound, the oxygen atoms of the carbonyl groups and the sulfur atom can act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of surrounding water molecules. These hydrophilic interactions lead to a more ordered structure of water around the solute molecule. rltsc.edu.in This effect is observable through physical properties; as the concentration of similar barbiturates in water increases, the isentropic compressibility of the solution decreases, suggesting that the solution becomes tighter and less compressible due to these strong solute-solvent interactions. rltsc.edu.in

Alongside hydrogen bonds, dipole-dipole interactions are significant forces between polar molecules. libretexts.org Molecules with permanent net dipole moments, like this compound, tend to align themselves with neighboring polar molecules (such as water) so that the positive end of one dipole is near the negative end of another. libretexts.org

Computational Modeling for Ligand-Target Interactions

Computational modeling, particularly molecular docking, is a powerful tool for predicting and analyzing the interaction between a small molecule (ligand), such as a this compound derivative, and a biological target, like an enzyme. These methods are instrumental in drug discovery, providing insights into the mechanism of action. Barbituric acid and its derivatives, including 1,3-dimethylbarbituric and thiobarbituric acids, have gained attention as potential urease inhibitors. nih.govnih.gov Urease is an enzyme that plays a key role in the survival of bacteria like Helicobacter pylori in the stomach. nih.govekb.eg

Molecular docking simulations are widely used to study how derivatives of this compound bind to the active site of the urease enzyme. nih.govresearchgate.net These simulations computationally place the ligand into the three-dimensional structure of the protein to identify the most stable binding pose. nih.gov

Studies on various derivatives have shown that these compounds can effectively fit into the active site of urease. researchgate.netresearchgate.net The interactions often involve the key structural components of the ligand. For instance, the oxygen and sulfur atoms of the thiobarbiturate ring can form crucial interactions with the nickel ions present in the bimetallic nickel center of the urease active site. researchgate.net Furthermore, specific amino acid residues within the active site are critical for binding. Molecular modeling of arylmethylene hydrazine (B178648) derivatives bearing a 1,3-dimethylbarbituric moiety revealed interactions with key residues such as Arg609 and Cys592, which are part of the mobile flap that covers the enzyme's active site. nih.gov The ability of a compound to interact with these specific residues often correlates with its inhibitory potency. nih.gov

Interactive Table: Key Residue Interactions for Urease Inhibitors

| Compound Class | Key Interacting Residues | Significance | Reference |

|---|---|---|---|

| Arylmethylene hydrazine-1,3-dimethylbarbituric derivatives | Arg609, Cys592 | Interaction with these residues in the active site flap affects flexibility and contributes to inhibition. | nih.gov |

| Bis-thiobarbiturates | Nickel ions (Ni1, Ni2) | Coordination with the bimetallic nickel center is a primary mechanism of urease inhibition. | researchgate.net |

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This affinity is often expressed as a binding energy score, with lower (more negative) values typically indicating a more stable and potent interaction. These computational predictions are often correlated with experimental results, such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.govresearchgate.net

For example, in a study of arylmethylene hydrazine derivatives with a 1,3-dimethylbarbituric moiety, compounds with higher computed free binding energy showed greater urease inhibitory activity (lower IC₅₀ values). nih.gov The most potent compound in that series, which featured a 2-nitro benzylidene group, had an IC₅₀ value of 0.61 ± 0.06 µM and was identified as a mixed-mode inhibitor. nih.gov Similarly, studies on other novel 1,3-dimethylbarbituric acid derivatives found that several compounds exhibited more potent inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.80 ± 2.20 μM). researchgate.net The harmony between in silico docking results and in vitro inhibitory activity validates the computational model and its predictive power. nih.gov

Interactive Table: Urease Inhibitory Activity of Barbituric Acid Derivatives

| Compound Type/Derivative | IC₅₀ (µM) | Standard Inhibitor (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Arylmethylene hydrazine-1,3-dimethylbarbituric acid derivative (7h) | 0.61 ± 0.06 | Thiourea (23 ± 1.7) | nih.gov |

| Arylmethylene hydrazine-1,3-dimethylbarbituric acid derivative (7m) | 0.86 ± 0.11 | Thiourea (23 ± 1.7) | nih.gov |

| 1,3-Dimethylbarbituric acid derivative (IIIj) | 15.22 ± 0.49 | Thiourea (22.80 ± 2.20) | researchgate.net |

| 1,3-Dimethylbarbituric acid derivative (IIIg) | 16.05 ± 0.16 | Thiourea (22.80 ± 2.20) | researchgate.net |

| 1,3-Dimethylbarbituric acid derivative (IIIa) | 16.29 ± 0.73 | Thiourea (22.80 ± 2.20) | researchgate.net |

| Isoindolin-1-one fused to barbiturate (B1230296) (5b) | 0.82 ± 0.03 | Thiourea | nih.gov |

| Bis-thiobarbiturate (Compound 1) | 7.45 ± 0.12 | Thiourea (21.10 ± 0.12) | researchgate.net |

Coordination Chemistry of 1,3 Dimethyl 2 Thiobarbituric Acid and Its Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-dimethyl-2-thiobarbituric acid typically involves the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.

Formation with Transition Metal Ions (e.g., Co(II), Cu(II), Ni(II), Fe(III), Mn(II), Ag(I))

While extensive research has been conducted on the coordination chemistry of the parent 2-thiobarbituric acid and its 1,3-diethyl analogue, specific studies on this compound complexes are less common. However, the existing literature on related compounds provides valuable insights into the expected coordination behavior of DMTA.

Cobalt(II) and Nickel(II) Complexes: Studies on 2-thiobarbituric acid have shown the formation of Co(II) and Ni(II) complexes. For instance, the interaction of cobalt(II) or nickel(II) chlorides with 2-thiobarbituric acid in aqueous solution leads to the formation of protonated complex species of the type [MHL]+ and [M(HL)2]. nih.gov The isolated solid complexes have been characterized with compositions such as Co(C₄H₃N₂O₂S)₂·4H₂O and Ni(C₄H₃N₂O₂S)₂·5H₂O. nih.gov It is anticipated that this compound would form analogous complexes with Co(II) and Ni(II), likely with the general formula [M(DMTA)₂].

Copper(II) Complexes: Copper(II) complexes of acylthiourea derivatives, which share some structural similarities with DMTA, have been synthesized and characterized. For example, the reaction of Cu(CH₃COO)₂ with N,N-diethyl-N'-(benzoyl)thiourea derivatives results in the formation of [CuL₂] complexes, where the ligand coordinates to the Cu(II) ion through the oxygen and sulfur atoms in a cis arrangement, leading to a nearly square-planar geometry. nih.gov

Iron(III) Complexes: The synthesis of Fe(III) complexes with ligands containing similar donor atoms has been reported. For example, a new Fe(III) complex with salicylaldehyde (B1680747) and diethylenetriamine (B155796) has been synthesized and characterized. nih.gov Given the chelating ability of DMTA, it is expected to form stable complexes with Fe(III), potentially with an octahedral geometry.

Manganese(II) Complexes: Research on the coordination of 1,3-diethyl-2-thiobarbituric acid with Mn(II) has not been extensively reported. However, studies on related dithiocarbamate (B8719985) ligands have shown the formation of Mn(II) complexes where the metal ion is coordinated to sulfur, nitrogen, and oxygen atoms. nih.gov

Silver(I) Complexes: The complexation of 1,3-diethyl-2-thiobarbituric acid with Ag(I) ions in aqueous solution has been investigated, revealing that it behaves as a sulfur-donor ligand under these conditions. researchgate.net This suggests that DMTA would also coordinate to Ag(I) primarily through its sulfur atom.

A summary of representative metal complexes with thiobarbituric acid derivatives is presented in the table below.

| Metal Ion | Ligand | Complex Formula | Geometry | Reference |

| Co(II) | 2-Thiobarbituric acid | [Co(C₄H₃N₂O₂S)₂·4H₂O] | Octahedral | nih.gov |

| Ni(II) | 2-Thiobarbituric acid | [Ni(C₄H₃N₂O₂S)₂·5H₂O] | Octahedral | nih.gov |

| Cu(II) | N,N-diethyl-N'-(o-chlorobenzoyl)thiourea | [Cu(L)₂] | Square-planar | nih.gov |

Synthesis of Mixed-Ligand Complexes

The synthesis of mixed-ligand complexes involving thiobarbituric acid derivatives has been explored to tune the properties of the resulting coordination compounds. For instance, the co-crystallization of 1,3-diethyl-2-thiobarbituric acid (HDetba) with 2,2′-bipyridine (Bipy) and 1,10-phenanthroline (B135089) (Phen) has led to the formation of a salt co-crystal, BipyH(Detba)(HDetba), and a salt, PhenH(Detba)·H₂O. researchgate.net These studies indicate the potential of DMTA to participate in the formation of mixed-ligand systems, where it can interact with other organic ligands through hydrogen bonding and other non-covalent interactions.

Ligational Behavior and Coordination Modes

This compound possesses multiple potential donor atoms, including the sulfur atom of the thiocarbonyl group and the oxygen atoms of the carbonyl groups, as well as the nitrogen atoms within the pyrimidine (B1678525) ring. This allows for a variety of coordination modes, making it a versatile ligand in coordination chemistry.

Sulfur-Donor Ligand Properties

The presence of the thiocarbonyl group (C=S) makes this compound a potential sulfur-donor ligand. Studies on the closely related 1,3-diethyl-2-thiobarbiturc acid have shown that it behaves as an S-donor ligand in its complexation with Ag(I) ions. researchgate.net This coordination is driven by the soft nature of the sulfur atom, which has a high affinity for soft metal ions like Ag(I). It is highly probable that DMTA exhibits similar sulfur-donor properties, particularly with soft transition metal ions.

O,N-Coordination Modes

In addition to sulfur coordination, this compound can also coordinate through its oxygen and nitrogen atoms. The carbonyl oxygen atoms are hard donors and are likely to coordinate to hard or borderline metal ions. The nitrogen atoms of the pyrimidine ring can also act as donor sites. The coordination can be influenced by the reaction conditions and the nature of the metal ion. For instance, in some complexes of 5-arylidine thiobarbituric acids, the ligands exhibit bidentate and tridentate bonding through the S, N, and O atoms of the pyrimidine nucleus, resulting in octahedral configurations for the complexes. nih.gov

Bidentate, Tridentate, and Quadridentate Ligand Architectures

The versatility of this compound as a ligand allows for the formation of various coordination architectures. Depending on the metal ion and reaction conditions, it can act as a bidentate, tridentate, or even a quadridentate ligand.

Bidentate Coordination: DMTA can coordinate to a metal center through two donor atoms, for example, through the sulfur atom and one of the carbonyl oxygen atoms, forming a chelate ring. This mode of coordination has been observed in complexes of related thiourea (B124793) derivatives. core.ac.uk

Tridentate Coordination: In some cases, DMTA might coordinate through the sulfur atom and both carbonyl oxygen atoms, or through one sulfur, one oxygen, and one nitrogen atom. Tridentate coordination has been reported for 5-arylidine thiobarbituric acid complexes. nih.gov

Quadridentate Ligand Architectures: While less common for a single DMTA molecule, it is conceivable that in polynuclear complexes or through bridging interactions, DMTA could contribute to a quadridentate coordination environment around a metal center. Research on related thiobarbituric acid complexes has shown that the parent ligand can act as a quadridentate ligand. core.ac.uk

The diverse ligational behavior of this compound makes it a compelling ligand for the design and synthesis of novel transition metal complexes with potentially interesting structural and functional properties. Further research is needed to fully explore the coordination chemistry of this specific ligand with a wider range of metal ions and to characterize the resulting complexes in detail.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms within the metal complexes of this compound is crucial for understanding their chemical and physical properties. This is primarily achieved through single-crystal X-ray diffraction, which provides detailed insights into their solid-state structures, including the formation of polymeric or discrete assemblies and the role of intermolecular forces.

Single Crystal X-ray Diffraction Analysis

In a study of a cobalt(III) complex, SC-XRD analysis revealed a distorted octahedral geometry around the Co(III) ion. The metal center is coordinated by two imine nitrogen atoms and two phenolate (B1203915) oxygen atoms from two ligand anions in the basal plane. The apical positions are occupied by one nitrogen atom and one sulfur atom from a bridging thiocyanate (B1210189) ligand. researchgate.net This detailed structural information is critical for understanding the coordination behavior of the ligand and the resulting properties of the complex.

For instance, the analysis of a dinuclear Co(II) complex, [Co2(H2O)5(pdc)2]·2H2O (where pdc2− is pyridine-2,6-dicarboxylato), synthesized under hydrothermal conditions, provided its micro-structured characteristics. researchgate.net Similarly, a novel hybrid organic-inorganic molecular solid, (1-4MPPip)4[Co(NCS)4]2•H2O, was found to crystallize in the triclinic space group P1. researchgate.net

The precision of SC-XRD allows for the accurate determination of lattice parameters and space groups, which are fundamental characteristics of a crystal structure. For example, a CuN2 phase at high pressure was found to crystallize in a hexagonal structure with the space group P63/mmc and lattice parameters a = 2.692(1) Å and c = 7.199(2) Å. preprints.org

Polymeric and Discrete Coordination Assemblies

The coordination of this compound with metal ions can result in the formation of either discrete (monomeric or oligomeric) or polymeric structures. The nature of the resulting assembly is influenced by factors such as the metal-to-ligand ratio, the coordination preferences of the metal ion, and the presence of bridging ligands.

An example of a polymeric assembly is a cobalt(III) complex where a thiocyanate ligand acts as a μ-1,3 bridge, connecting adjacent Co(III) centers to form a uniform one-dimensional zigzag chain. researchgate.net In another instance, a silver(I) complex with 1,3-diethyl-2-thiobarbituric acid forms a three-dimensional framework where distorted tetrahedral Ag+ ions are linked by bridging deprotonated ligands. researchgate.net The silver ion is coordinated by two oxygen and two sulfur atoms, and the tetrahedra share sulfur vertices to create infinite chains. researchgate.net

Conversely, discrete molecular architectures are also observed. A sonochemically synthesized cobalt(II) complex with pyrazole (B372694) and terminal isothiocyanate anions, [Co(pzH)2(NCS)2], exists as a discrete molecule in the solid state. researchgate.net The formation of such discrete units is often favored in the absence of suitable bridging ligands or when steric hindrance prevents the formation of extended networks.

A lead(II) complex with 1,3-diethyl-2-thiobarbituric acid, [Pb2(DETBA)4]n, exhibits two distinct coordination environments for the lead ions, one being octahedrally coordinated by six oxygen atoms and the other coordinated by three oxygen and three sulfur atoms in a trigonal prismatic geometry. researchgate.net This illustrates the versatility of the ligand in accommodating different coordination preferences of metal ions, leading to complex polymeric structures.

Intermolecular Hydrogen Bonding Networks in Crystal Structures

Intermolecular hydrogen bonds play a significant role in the solid-state structures of metal complexes of this compound, influencing their crystal packing and stability. These non-covalent interactions involve a hydrogen atom being shared between two electronegative atoms, typically oxygen, nitrogen, or sulfur. nih.gov

In the co-crystallization of 1,3-diethyl-2-thiobarbituric acid (HDetba) with 2,2′-bipyridine (Bipy), a salt co-crystal, BipyH(Detba)(HDetba), is formed. Its crystal structure is stabilized by six distinct intermolecular hydrogen bonds: O–H⋯O, N–H⋯O, C–H⋯O, and C–H⋯S, which together create a two-dimensional planar network. researchgate.net A notable feature is the formation of a pair between a deprotonated Detba– ion and a neutral HDetba molecule through O–H⋯O hydrogen bonds. researchgate.net

The strength and geometry of these hydrogen bonds can vary. Theoretical and FT-IR studies have shown that in thiobarbiturates, the N-H group can form hydrogen bonds with either the C=O or C=S groups. nih.gov Temperature-dependent NMR studies on a 5,5-disubstituted thiobarbiturate indicated a preference for the N-H⋯O=C interaction over the N-H⋯S=C bond at lower temperatures, suggesting the former is a stronger hydrogen bond. nih.gov

Spectroscopic and Thermal Analysis of Metal Complexes

Spectroscopic and thermal analysis techniques are indispensable for characterizing the metal complexes of this compound, providing insights into the coordination environment, electronic structure, and thermal stability.

Infrared Spectroscopy (IR) for Coordination Site Identification

Infrared (IR) spectroscopy is a key technique for identifying the coordination sites of this compound upon complexation with a metal ion. scispace.com By comparing the IR spectrum of the free ligand with that of its metal complex, shifts in the vibrational frequencies of specific functional groups can reveal which atoms are involved in bonding to the metal. scispace.comresearchgate.net

The coordination of a metal ion can either increase or decrease the vibrational frequency of a functional group, depending on the nature of the interaction. scispace.com For instance, a decrease in the stretching frequency of the C=S bond is indicative of coordination through the sulfur atom. researchgate.net Conversely, an increase in the C-N stretching frequency can also support sulfur coordination. researchgate.net

In complexes of 5-arylidine thiobarbituric acids, a considerable shift to lower wavenumbers for the C=N and C=O groups suggests their involvement in the chelation process. scispace.com A positive shift in the C=S stretching frequency in these complexes was also noted. scispace.com The presence of broad bands in the 3633-2722 cm⁻¹ region can indicate the presence of water molecules in the coordination sphere. scispace.com

The following table summarizes typical IR absorption bands for common functional groups, which are useful in the analysis of this compound and its complexes. libretexts.org

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch | 3700 - 3000 |

| N-H Stretch | 3700 - 3000 |

| C-H Stretch (alkene) | 3200 - 3000 |

| C-H Stretch (alkane) | 3000 - 2850 |

| C=O Stretch | 1750 - 1735 |

| C-H Bend | 1430 - 1370 |

| C-O Stretch | 1300 - 1000 |

| C-C Stretch | 1300 - 910 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the metal complexes of this compound. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.

In transition metal complexes, these absorptions often arise from d-d transitions, where an electron is excited from one d-orbital to another. ethz.ch The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is influenced by the metal ion, its oxidation state, and the coordinating ligands. ethz.ch For example, the color of many transition metal complexes is a result of d-d transitions. ethz.ch

Another important type of electronic transition is the ligand-to-metal charge transfer (LMCT). In the case of mercury(II) complexes with tetrapeptides containing a Cys-Gly-Cys motif, characteristic LMCT bands are observed, indicating the formation of bisthiolated S-Hg-S complexes. nih.gov

For 2-thiobarbituric acid, a strong absorbance peak is observed at 320 nm in a 95% ethanol (B145695) and 5% water solution. sciepub.com Theoretical calculations on thiobarbituric acids have revealed the presence of π-π* transitions originating from the sulfur and oxygen atoms in the ring. researchgate.net Upon complexation with Ag(I) ions, transitions from the silver d-orbitals and the sulfur p-orbitals to the π* orbitals of the ring are observed. researchgate.net

The following table shows the UV-Vis absorption data for the titration of various tetrapeptides with HgCl₂, illustrating the changes in extinction coefficients upon complexation. nih.gov

| Peptide | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| GCGC | ~220 | ~11560 |

| ECGC | ~220 | ~11660 |

| HCGC | ~220 | ~11660 |

| WCGC | ~220 | ~5780 |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | 1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

| HDetba | 1,3-diethyl-2-thiobarbituric acid |

| Bipy | 2,2′-bipyridine |

| pdc²⁻ | pyridine-2,6-dicarboxylato |

| 1-4MPPip | 1-(4-methoxyphenyl)piperazinium |

| pzH | pyrazole |

| GCGC | Glycyl-L-cysteinyl-glycyl-L-cysteine |

| ECGC | L-Glutamyl-L-cysteinyl-glycyl-L-cysteine |

| HCGC | L-Histidyl-L-cysteinyl-glycyl-L-cysteine |

| WCGC | L-Tryptophyl-L-cysteinyl-glycyl-L-cysteine |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathways of metal complexes. Studies on complexes of thiobarbituric acid, a close structural relative of this compound, provide insight into their thermal behavior.

TGA and Differential Thermal Analysis (DTA) have been used to study the thermal decomposition of metal complexes of 2-thiobarbituric acid with various divalent and trivalent metal ions. nih.gov These analyses help in determining the presence of water molecules (lattice or coordinated) and the sequence of decomposition steps. The thermal decomposition of these complexes allows for the estimation of kinetic parameters such as activation energy and entropy of activation. nih.gov

For instance, thermal analyses (DTA, TGA, DSC) of Zirconium(IV) and Hafnium(IV) complexes with thiobarbituric acid (TBA) and other derivatives have been conducted. ekb.eg The data from these studies indicate that the decomposition of the complexes is a multi-step process. Generally, the initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. The process often concludes with the formation of the corresponding metal oxide as the final residue. ekb.eg DSC studies on these complexes have revealed crystallization temperatures (Tc) in the range of 78°C to 322.12°C, though a glass transition phase was not observed in all cases. ekb.eg

The table below summarizes the typical decomposition stages observed for metal complexes of thiobarbituric acid derivatives.

| Decomposition Stage | Description | Typical Temperature Range (°C) |

| Stage 1 | Dehydration | 50 - 150 |

| Stage 2 | Decomposition of Anions (e.g., chloride) | 150 - 300 |

| Stage 3 | Decomposition of the Organic Ligand | 300 - 600 |

| Stage 4 | Formation of Metal Oxide | > 600 |

Note: The temperature ranges are approximate and can vary depending on the specific metal ion and the structure of the complex.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are instrumental in determining the electronic structure of metal ions in coordination complexes, particularly the number of unpaired electrons. libretexts.org This information helps in assigning the geometry of the complex and understanding the nature of the metal-ligand bond. The magnetic moment (μ) of a complex is influenced by the number of unpaired electrons and, in some cases, by orbital contributions. libretexts.org

For complexes of 2-thiobarbituric acid with various transition metals, magnetic moment data have been used to elucidate their structures. nih.gov For example, a study on Fe(II), Fe(III), Co(II), Cu(II), Zn(II), and Cd(II) complexes with 2-thiobarbituric acid utilized magnetic moment measurements for characterization. nih.gov Paramagnetic compounds, which possess unpaired electrons, are drawn into a magnetic field, and the strength of this attraction is proportional to the number of unpaired electrons. libretexts.org In contrast, diamagnetic compounds, having all paired electrons, are weakly repelled by a magnetic field. libretexts.org

The magnetic moments for high-spin octahedral complexes of some first-row transition metals with thiobarbiturate ligands are presented in the table below. The values are given in Bohr Magnetons (B.M.).

| Metal Ion | Electronic Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) | Observed Magnetic Moment (μ_eff) (B.M.) |

| Fe(II) | d⁶ | 4 | 4.90 | ~5.1 - 5.5 |

| Fe(III) | d⁵ | 5 | 5.92 | ~5.9 |

| Co(II) | d⁷ | 3 | 3.87 | ~4.1 - 5.2 |

| Cu(II) | d⁹ | 1 | 1.73 | ~1.9 - 2.2 |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |

| Cd(II) | d¹⁰ | 0 | 0 | Diamagnetic |

Note: The observed magnetic moments can deviate from the spin-only values due to orbital contributions to the magnetic moment. libretexts.org The diamagnetic nature of the Zn(II) and Cd(II) complexes is consistent with their d¹⁰ electronic configuration. nih.gov

Thermodynamics of Metal Complexation in Solution

The thermodynamics of complex formation in solution provides quantitative information about the stability of metal-ligand complexes. This is typically described by stability constants (log K) and thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

Studies on the complexation of 1,3-derivatives of thiobarbituric acid with silver(I) ions in aqueous solutions have been performed using spectrophotometric methods. researchgate.net The thermodynamic stability constants for these complexes are reported to be in the range of 4.8–12.0 logarithmic units. researchgate.net

Potentiometric titration is another common technique used to determine the stability constants of metal complexes in solution. For instance, the stability constants of ternary complexes involving thiobarbituric acid, amino acids (L-histidine and L-tyrosine), and various divalent metal ions like Cu(II), Co(II), and Pb(II) have been determined in an ethanol-water mixture. sdiarticle3.com These studies have shown that the stability of the complexes tends to decrease with an increase in temperature. sdiarticle3.com

The thermodynamic parameters associated with the complexation process offer deeper insights. A negative value of ΔG indicates a spontaneous complexation reaction. The enthalpy change (ΔH) reveals whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH), while the entropy change (ΔS) reflects the change in disorder of the system upon complexation. sdiarticle3.com Studies on thiobarbituric acid complexes have shown the complexation processes to be spontaneous and often exothermic. sdiarticle3.com

The table below presents representative thermodynamic data for the formation of metal-thiobarbiturate complexes.

| Metal Ion | log K (Stability Constant) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions |

| Co(II) | Varies | Negative | Negative | Varies | 40% (v/v) ethanol-water |

| Cu(II) | Varies | Negative | Negative | Varies | 40% (v/v) ethanol-water |

| Pb(II) | Varies | Negative | Negative | Varies | 40% (v/v) ethanol-water |

| Ag(I) | 4.8 - 12.0 | Negative | Not specified | Not specified | Aqueous solution |

Note: The specific values of the thermodynamic parameters depend on the metal ion, the exact ligand structure, temperature, and solvent system. researchgate.netsdiarticle3.com

Exploration of Research Applications of 1,3 Dimethyl 2 Thiobarbituric Acid and Its Derivatives Non Clinical

Materials Science and Engineering

Derivatives of 1,3-dimethyl-2-thiobarbituric acid have garnered significant interest in materials science and engineering due to their unique electronic and optical properties. These compounds serve as versatile building blocks for the development of advanced materials with applications in nonlinear optics, as sensors, and in photopolymerization technologies.

Development of Push-Pull Chromophores for Nonlinear Optical (NLO) Materials

Push-pull chromophores are organic molecules characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to large second-order nonlinear optical (NLO) responses. The this compound moiety is an effective electron-accepting group in the design of such chromophores. acs.orgnih.gov

Researchers have synthesized a variety of push-pull chromophores incorporating the this compound unit. acs.org For instance, chromophores based on a fluorene (B118485) unit appended with a dimethylamino donor and a cyanostilbene group featuring a this compound acceptor have been developed. nih.gov The efficiency of these NLO materials is often evaluated by their first hyperpolarizability (β). The strategic design of these molecules, including the nature of the donor, acceptor, and the π-bridge, allows for the fine-tuning of their NLO properties. nih.govduke.edu The enhancement of these properties is crucial for applications in optical switching, light modulation, and telecommunications. nih.gov

Table 1: Examples of NLO Chromophores and their Properties

| Chromophore Structure | Donor Group | Acceptor Group | π-Conjugation Spacer | Key Findings |

|---|---|---|---|---|

| Fluorene-based | Dimethylamino | Cyanostilbene with this compound | Stilbene | Significant first hyperpolarizability (β) values, demonstrating the effectiveness of the push-pull design. nih.gov |

| Thiophene-based | Alkyl amino | Nitro, dicyanovinyl, tricyanovinyl | Thiophene stilbene | Thiophene-based systems show greater nonlinearities compared to their phenyl analogues. dtic.mil |

| Porphyrin-based | (Porphinato)zinc(II) | Nitrothiophenyl | Thiophene | Exhibit substantial molecular hyperpolarizability, challenging the traditional nonlinearity/transparency trade-off. duke.edu |

Solvatochromic Dyes

Solvatochromic dyes are compounds that exhibit a change in the color of their solutions with a change in solvent polarity. nih.gov This property arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. Merocyanine (B1260669) dyes derived from this compound are known to exhibit pronounced solvatochromism. researchgate.netscilit.com

The electronic structure of these dyes, characterized by an electron-donating group and the electron-accepting thiobarbituric acid ring, leads to intramolecular charge transfer. nih.gov The extent of this charge transfer is sensitive to the surrounding solvent environment. In non-polar solvents, the dye may exist in a less polar form, while in polar solvents, the more polar, zwitterionic form is stabilized, leading to a shift in the absorption spectrum. nih.govresearchgate.net This sensitivity to the microenvironment makes them useful as probes for solvent polarity and in sensing applications. researchgate.net For instance, merocyanine dyes based on N,N-diethylthiobarbituric acid have been studied for their solvatochromic properties, with their absorption and fluorescence bands shifting in response to solvent polarity. researchgate.netscilit.com

Coinitiators in Photopolymerizable Systems (e.g., Dental Materials Research)

In the field of dental materials, photopolymerization is a critical process for curing resin-based composites. nih.gov This process is typically initiated by a photoinitiator system that absorbs light and generates reactive species, usually free radicals, to start the polymerization of monomers. nih.govrsc.org Derivatives of this compound, such as 1,3-diethyl-2-thiobarbituric acid (TBA), have been investigated as effective coinitiators in these systems. nih.govnih.gov

Photoinitiator systems in dental resins often consist of a photosensitizer, like camphorquinone (B77051) (CQ), and a coinitiator. nih.gov The coinitiator, typically an amine, donates an electron to the excited photosensitizer, leading to the formation of radicals. However, some commonly used amine coinitiators can be unstable in the acidic environment of dental adhesives. nih.gov Thiobarbituric acid derivatives have been explored as alternatives. nih.gov Studies have shown that 1,3-diethyl-2-thiobarbituric acid can act as a coinitiator for CQ in the radical polymerization of methacrylate (B99206) resin adhesives, improving the degree of conversion and the reactivity of the materials. nih.gov The concentration of the thiobarbituric acid derivative can be varied to optimize the polymerization kinetics. nih.gov

Table 2: Performance of 1,3-Diethyl-2-thiobarbituric Acid (TBA) as a Coinitiator

| Coinitiator System | Concentration (mol%) | Degree of Conversion (DC) | Rate of Polymerization (RP) |

|---|---|---|---|

| No coinitiator | 0 | No polymer formed | N/A |

| TBA | 0.1 | Polymer formed | - |

| TBA | 0.5 | Polymer formed | - |

| TBA | 1.0 | Polymer formed | - |

| TBA | 2.0 | Highest DC and RP | Improved reactivity |

| EDAB (control) | 1.0 | Lower DC than 2 mol% TBA | Lower RP than 2 mol% TBA |

(Based on a study of experimental resin adhesives) nih.gov

Polymer Chemistry Research

Beyond their role as coinitiators, thiobarbituric acid derivatives have been studied for their influence on polymerization processes, particularly their ability to interact with free radicals.

Radical-Scavenging Activity in Polymerization Processes

During radical polymerization, controlling the concentration and lifetime of growing polymer radicals is crucial for determining the properties of the final polymer. Some compounds can act as radical scavengers, terminating or transferring the radical chain. Thiobarbituric acid derivatives have been investigated for their radical-scavenging activity. mdpi.comresearchgate.net

The radical-scavenging activities of various thiobarbituric acid derivatives have been determined using methods like the induction period in the polymerization of methyl methacrylate (MMA). mdpi.comresearchgate.net The structure of the derivative, particularly the substituents at the 5-position, plays a significant role in its radical-scavenging ability. researchgate.net For example, 5,5-dimethyl-2-thiobarbituric acid has been identified as a potent inhibitor. researchgate.net This activity can be beneficial in controlling polymerization reactions or in applications where scavenging of free radicals is desired.

Influence on Polymerization Kinetics and Molecular Weight

The interaction of thiobarbituric acid derivatives with radicals directly impacts the kinetics of polymerization and the molecular weight of the resulting polymer. mdpi.com By acting as chain transfer agents or inhibitors, these compounds can alter the rate of polymerization and the average length of the polymer chains. mdpi.comresearchgate.net